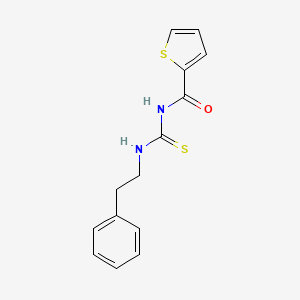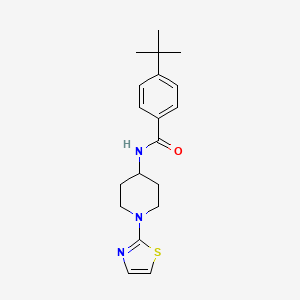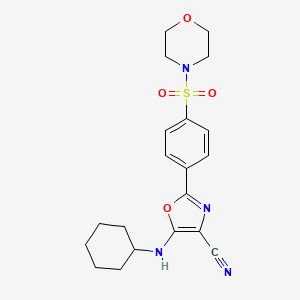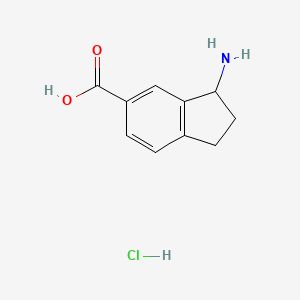![molecular formula C22H28FN5O2 B2849122 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 922082-30-2](/img/structure/B2849122.png)
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide” is a novel class of pyrazolopyrimidine-based derivatives . These compounds have been designed and evaluated as reversible BTK inhibitors with potent antiproliferative activity in mantle cell lymphoma (MCL) cell lines .
Scientific Research Applications
Anticancer Activity
Research has demonstrated the synthesis and evaluation of various compounds with structural similarities to N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide, exhibiting significant anticancer activities. For instance, novel fluoro-substituted benzopyrans and related derivatives have shown promising anticancer properties against human cancer cell lines, including lung, breast, and CNS cancers (Hammam et al., 2005). Additionally, pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their antitumor activity on human breast adenocarcinoma cell lines, with some compounds demonstrating potent inhibitory activities (Abdellatif et al., 2014).
Neurodegenerative Disorders
Compounds structurally related to the given chemical have been evaluated for their potential in imaging neurodegenerative disorders. Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines were found to have high in vitro affinity and selectivity for the peripheral benzodiazepine receptors (PBRs), suggesting their use as imaging agents for PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Anti-inflammatory and Antinociceptive Activities
Derivatives of thiazolo[3,2-a]pyrimidines, which share a core structural resemblance to the compound , have been designed and synthesized. These compounds were evaluated for their anti-inflammatory and antinociceptive activities, with some showing significant activities in these regards. This research points to the potential therapeutic use of such derivatives in managing pain and inflammation (Alam et al., 2010).
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives have also been synthesized and assessed for their antimicrobial activities. Studies have reported the creation of novel compounds with significant antibacterial and antifungal effects, suggesting the potential application of these derivatives in treating microbial infections (Abunada et al., 2008).
Mechanism of Action
These compounds have shown antiproliferative activity in MCL cells lines . Specifically, compound 13l disturbed mitochondrial membrane potential and increased reactive oxygen species level in Z138 cells in a dose-dependent manner. It induced cell apoptosis through the caspase 3-mediated apoptotic pathway in Z138 cells .
properties
IUPAC Name |
N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN5O2/c1-3-7-16(8-4-2)21(29)24-11-12-28-20-18(13-26-28)22(30)27(15-25-20)14-17-9-5-6-10-19(17)23/h5-6,9-10,13,15-16H,3-4,7-8,11-12,14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSLUGHWJPKDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(1H-benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2849040.png)


![methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate](/img/structure/B2849045.png)


![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2849049.png)

![[1-(Bromomethyl)cyclopentyl]benzene](/img/structure/B2849052.png)


![5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine](/img/structure/B2849058.png)
